molecular formula C8H12N2O3 B12990981 6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No.: B12990981
M. Wt: 184.19 g/mol
InChI Key: FNJGMHNXKWKFKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the formation of the pyrrolopyrazine scaffold .

Chemical Reactions Analysis

Types of Reactions

6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific kinases or interfere with cellular signaling pathways, leading to its observed antimicrobial, antiviral, and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike other similar compounds, it has shown a broader spectrum of antimicrobial and antiviral activities, making it a valuable scaffold for drug discovery .

Biological Activity

6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a bicyclic compound with a unique molecular structure, characterized by a fused pyrazine and pyrrolidine ring system. Its molecular formula is C8H12N2O3C_8H_{12}N_2O_3 with a molecular weight of approximately 184.19 g/mol . This compound has garnered interest due to its potential biological activities, which may include anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a carboxylic acid functional group, which enhances its reactivity and potential interactions with biological targets. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC8H12N2O3C_8H_{12}N_2O_3
Molecular Weight184.19 g/mol
IUPAC Namerel-(1R,8aS)-6-oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
CAS Number1808250-09-0

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. These studies demonstrate a structure-dependent activity where specific substitutions on the ring system can enhance or diminish cytotoxic effects .

Case Study: Anticancer Activity Assessment

  • Cell Lines Used : A549 (lung cancer), HSAEC-1 KT (non-cancerous control)
  • Method : MTT assay to evaluate cell viability post-treatment
  • Findings : Compounds exhibited varying degrees of cytotoxicity; some derivatives demonstrated over 60% reduction in cell viability at concentrations around 100 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, related derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The presence of specific functional groups appears to play a critical role in enhancing antibacterial activity .

Table: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenActivity (Zone of Inhibition)
5-Nitrothienyl derivativeStaphylococcus aureus15 mm
Ethyl ester derivativeEscherichia coli12 mm
Carboxylic acid derivativePseudomonas aeruginosa10 mm

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Membranes : Antimicrobial activity may result from the ability of these compounds to disrupt bacterial cell membranes.
  • Interference with DNA/RNA Synthesis : Some derivatives may interact with nucleic acids, preventing replication and transcription processes in cells.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c11-6-2-1-5-7(8(12)13)9-3-4-10(5)6/h5,7,9H,1-4H2,(H,12,13)

InChI Key

FNJGMHNXKWKFKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1C(NCC2)C(=O)O

Origin of Product

United States

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